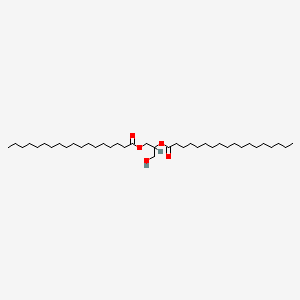

1,2-Distearoyl-rac-glycerol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-hydroxy-2-octadecanoyloxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUSDOQQWJGJQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866179 | |

| Record name | 3-Hydroxypropane-1,2-diyl dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol 1,2-dioctadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51063-97-9, 1188-58-5 | |

| Record name | (±)-1,2-Distearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51063-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dioctadecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051063979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Distearin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (±)-1-(hydroxymethyl)ethane-1,2-diyl distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,2-DISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93TWS7F2GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerol 1,2-dioctadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

71 - 72 °C | |

| Record name | Glycerol 1,2-dioctadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Physicochemical Properties and Biological Roles of 1,2-Distearoyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Distearoyl-rac-glycerol (DSG) is a saturated diacylglycerol (DAG) of significant interest in biochemical and pharmaceutical research. As a key lipid molecule, it plays a crucial role in cell signaling and is a fundamental component in the formulation of various lipid-based drug delivery systems. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its involvement in cellular signaling pathways, and detailed experimental protocols for its characterization and application.

Physicochemical Properties

This compound is a solid, white crystalline powder at room temperature.[1] Its molecular structure consists of a glycerol (B35011) backbone with two stearic acid chains esterified at the sn-1 and sn-2 positions. This high degree of saturation contributes to its distinct physical and chemical characteristics, which are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₉H₇₆O₅ | [1][2][3] |

| Molecular Weight | 625.02 g/mol | [2][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 68-74 °C | [1] |

| Solubility | Practically insoluble in water, soluble in methylene (B1212753) chloride, and partially soluble in hot ethanol (B145695) (96%).[4][5] | [4][5] |

| Storage Temperature | -20°C | [3][5] |

| CAS Number | 1188-58-5, 51063-97-9 | [1][3] |

Role in Cellular Signaling: The Diacylglycerol (DAG) Pathway

This compound, as a diacylglycerol, is a critical second messenger in various cellular signaling cascades. The canonical pathway involves the activation of Protein Kinase C (PKC). This process is initiated by the stimulation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation leads to the recruitment and activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane. This hydrolysis generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

While IP₃ diffuses into the cytoplasm to trigger the release of calcium from the endoplasmic reticulum, DAG remains in the plasma membrane. The increased intracellular calcium concentration, in concert with the presence of DAG, recruits and activates conventional and novel isoforms of PKC. Activated PKC then phosphorylates a multitude of downstream target proteins, thereby regulating a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.

Experimental Protocols

Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

-

This compound (DSG)

-

A primary phospholipid, e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

-

Cholesterol (optional, for modulating membrane fluidity)

-

Chloroform or a 2:1 chloroform:methanol solvent system

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Gas-tight syringes

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amounts of DSG, DSPC, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be determined based on the experimental requirements.

-

Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 65°C for DSPC).

-

Gradually reduce the pressure to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer, pre-warmed to a temperature above the lipid phase transition temperature, to the flask containing the lipid film.

-

Agitate the flask by hand or on a vortex mixer to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the extruder with the desired pore-size polycarbonate membrane.

-

Transfer the MLV suspension to one of the gas-tight syringes.

-

Pass the suspension through the extruder to the second syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles.

-

-

Characterization:

-

The size distribution and zeta potential of the prepared liposomes can be determined using dynamic light scattering (DLS).

-

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method for measuring PKC activity using a synthetic peptide substrate and a diacylglycerol analog like this compound.

Materials:

-

Purified PKC enzyme

-

PKC substrate peptide (e.g., a peptide containing a serine or threonine residue that is a known PKC target)

-

This compound (DSG)

-

Phosphatidylserine (PS)

-

ATP, [γ-³²P]ATP for radioactive detection, or a non-radioactive ATP analog for fluorescence-based detection

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

Triton X-100

-

Reaction termination solution (e.g., phosphoric acid for radioactive assays)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Preparation of Lipid Vesicles:

-

Prepare a mixture of DSG and PS (e.g., in a 1:4 molar ratio) in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin film.

-

Resuspend the lipid film in assay buffer containing Triton X-100 by vortexing and sonication to form mixed micelles or small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube or a well of a microplate, combine the assay buffer, the prepared lipid vesicles, the PKC substrate peptide, and the purified PKC enzyme.

-

Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

-

Termination and Detection:

-

For radioactive detection: Stop the reaction by adding a termination solution. Spot an aliquot of the reaction mixture onto a phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated peptide on the paper using a scintillation counter.

-

For non-radioactive detection: Utilize a commercial kit that employs a fluorescence-based method, where the phosphorylation of the substrate is linked to a change in fluorescence intensity or polarization. Follow the manufacturer's instructions for termination and detection.

-

-

Data Analysis:

-

Calculate the PKC activity based on the amount of phosphate (B84403) incorporated into the substrate peptide over time.

-

Conclusion

This compound is a well-characterized diacylglycerol with defined physicochemical properties that make it a valuable tool in both fundamental cell biology research and pharmaceutical development. Its role as a key activator of the Protein Kinase C signaling pathway underscores its importance in cellular regulation. The experimental protocols provided in this guide offer a starting point for researchers and scientists to effectively utilize and study this important lipid molecule in their work. A thorough understanding of its properties and biological functions is essential for its successful application in the development of novel therapeutics and drug delivery systems.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collection - Lipidomic âDeep Profilingâ: An Enhanced Workflow to Reveal New Molecular Species of Signaling Lipids - Analytical Chemistry - Figshare [acs.figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

The Solubility Profile of 1,2-Distearoyl-rac-glycerol: A Technical Guide for Laboratory Professionals

An in-depth analysis of the solubility of 1,2-Distearoyl-rac-glycerol in common laboratory solvents, complete with experimental methodologies and its application in drug delivery systems.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a diacylglycerol crucial in the formulation of lipid-based drug delivery systems such as liposomes. The solubility of this lipid is a critical parameter for researchers, scientists, and professionals in drug development, influencing the stability, bioavailability, and efficacy of pharmaceutical products. This document collates available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and illustrates relevant workflows.

Quantitative and Qualitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent, temperature, and the physical form of the lipid. While extensive quantitative data is not widely available in public literature, the following tables summarize the existing information and qualitative observations for common laboratory solvents.

Table 1: Solubility of this compound

| Solvent | Temperature | Solubility | Data Type |

| Water | Ambient | Practically Insoluble[1] | Qualitative |

| Methylene Chloride | Not Specified | Soluble[1] | Qualitative |

| Ethanol (96%) | Hot | Partly Soluble[1] | Qualitative |

| Ethanol | 60°C | 2 mg/mL (with ultrasonic and warming)[2] | Quantitative |

Table 2: Solubility of Related Diacylglycerols and Triacylglycerols for Comparison

| Compound | Solvent | Temperature | Solubility | Data Type |

| 1,2-Distearoyl-3-Palmitoyl-rac-glycerol | Chloroform | Not Specified | 10 mg/mL[3] | Quantitative |

| 1,2-Distearoyl-rac-glycero-3-PG (sodium salt) | Chloroform | Not Specified | 2 mg/mL[4][5][6] | Quantitative |

| 1,2-Distearoyl-3-Arachidoyl-rac-glycerol | Chloroform | Not Specified | 10 mg/mL[7] | Quantitative |

| 1,2-Dimyristoyl-rac-glycerol | Chloroform | Not Specified | Soluble[8] | Qualitative |

| 1,2-Distearoyl-3-Oleoyl-rac-glycerol | DMF | Not Specified | 10 mg/mL[9] | Quantitative |

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of lipids like this compound. The choice of method often depends on the nature of the lipid and the solvent, as well as the desired precision.

Shake-Flask Method

The shake-flask method is a conventional technique for determining equilibrium solubility.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

The vials are agitated in a shaker or thermomixer at a controlled temperature for a specified period (e.g., 18-72 hours) to ensure equilibrium is reached.[10][11]

-

Following agitation, the suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[10][11]

-

The concentration of the dissolved this compound in the clear supernatant or filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or a gravimetric method.[10][12]

Hot Stage Microscopy (HSM)

HSM is a visual method used to estimate the saturation solubility of a solid in a molten solid or semi-solid excipient.

Methodology:

-

A series of mixtures with known concentrations of this compound in the chosen excipient are prepared.

-

A small amount of each mixture is placed on a microscope slide and heated at a controlled rate on the hot stage.

-

The samples are observed under a polarized light microscope. Crystalline materials exhibit birefringence.

-

The temperature at which the last crystals of this compound dissolve in the molten excipient is noted. This indicates the saturation point at that temperature. The absence of birefringence above the melting point of the excipient suggests complete solubilization.[12]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It can be used to infer the solubility of a crystalline substance in a solid or semi-solid lipid excipient.

Methodology:

-

Mixtures of this compound and the excipient at various concentrations are prepared.

-

A small, accurately weighed amount of each mixture is sealed in a DSC pan.

-

The samples are heated at a constant rate, and the heat flow is measured.

-

The dissolution of the solute in the molten solvent leads to a depression in the melting enthalpy of the solvent. This depression increases with increasing solute concentration until saturation is reached.[12]

-

By plotting the melting enthalpy against the concentration, the saturation solubility can be estimated as the point where the downward trend breaks.

Gravimetric Method

This is a direct and simple method for determining the solubility of a solid in a liquid solvent.

Methodology:

-

A saturated solution is prepared by adding an excess of this compound to a known volume or mass of the solvent and allowing it to equilibrate.

-

A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.

-

The solvent is evaporated completely under controlled conditions (e.g., in a drying oven or under vacuum).

-

The container with the dried residue is weighed again. The difference in weight gives the mass of the dissolved this compound.

-

Solubility is then calculated as the mass of the dissolved lipid per volume of the solvent.

Role in Drug Delivery Systems

This compound is a key excipient in the development of lipid-based drug delivery systems, particularly in the formation of liposomes. Its solubility and miscibility with other lipids are critical for the formation of stable lipid bilayers that encapsulate active pharmaceutical ingredients (APIs). The stearoyl chains of the molecule contribute to the rigidity and stability of the liposomal membrane.

References

- 1. Cas 1323-83-7,this compound | lookchem [lookchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 1,2-Distearoyl-rac-glycero-3-PG (sodium salt) | CAS 124011-52-5 | Cayman Chemical | Biomol.com [biomol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. Measuring saturation solubility in lipid excipients ⋅ Gattefossé [gattefosse.com]

An In-depth Technical Guide to the Melting Point and Phase Transition Temperature of 1,2-Distearoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 1,2-Distearoyl-rac-glycerol, a key intermediate in lipid metabolism and a valuable component in various scientific applications. This document summarizes its known melting point, discusses its expected phase transition behavior based on the characteristics of similar diacylglycerols, and provides a detailed, generalized experimental protocol for its analysis using Differential Scanning Calorimetry (DSC).

Quantitative Thermal Properties

The primary thermal characteristic of this compound is its melting point. Due to its potential for polymorphism, the observed melting and phase transition temperatures can vary depending on the crystalline form and the experimental conditions.

| Property | Temperature Range (°C) | Notes |

| Melting Point (mp) | 72 - 74 °C[1] | This represents the transition from a solid to a liquid state. The range suggests the presence of impurities or polymorphic variations. |

| Expected Phase Transitions | Multiple transitions expected below the melting point. | Diacylglycerols are known to exhibit complex polymorphic behavior, including the presence of α, β', and β crystalline forms. The transitions between these forms are typically observed at temperatures lower than the final melting point. |

Polymorphism and Phase Transitions in Diacylglycerols

1,2-Diacyl-sn-glycerols (DAGs) are known for their considerable polymorphism, existing in several crystalline phases in addition to the fluid (melted) state[2]. The most stable crystalline form is typically the β' phase, which is characterized by a specific orthorhombic perpendicular subcell chain packing[2]. The acyl chains in this conformation are parallel to each other in a hairpin-like structure[2].

The thermal behavior of this compound is expected to follow this pattern, exhibiting multiple polymorphic forms. These different crystalline structures will each have unique melting points and phase transition temperatures. The transitions between these forms (e.g., from a less stable α form to a more stable β' form) can be observed using techniques like Differential Scanning Calorimetry (DSC)[3]. The rate of heating and cooling during analysis can significantly influence which polymorphic forms are present and the temperatures at which they transition[3].

Experimental Protocol: Determination of Melting Point and Phase Transitions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly effective thermoanalytical technique used to characterize the phase transitions of lipids[1][4][5]. The following is a generalized protocol for the analysis of this compound.

3.1. Sample Preparation

-

Hydration (for dispersions): For analyses in an aqueous environment, accurately weigh 1-5 mg of this compound into a DSC pan. Add a precise volume of the desired buffer (e.g., phosphate-buffered saline) to achieve the target concentration.

-

Sealing: Hermetically seal the aluminum DSC pans to prevent any loss of solvent during the heating process.

-

Equilibration: Allow the sample to equilibrate at a temperature below the expected lowest transition temperature for a set period to ensure a uniform starting state.

3.2. DSC Instrument Setup and Calibration

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Temperature Program:

-

Initial Temperature: Start at a temperature well below the expected transitions (e.g., 20°C).

-

Heating Rate: A controlled heating rate, typically between 1°C/min and 10°C/min. Slower rates can provide better resolution of transitions.

-

Final Temperature: A temperature above the final melting point (e.g., 90°C).

-

Cooling Scan: A cooling ramp at the same rate as the heating scan to observe crystallization and assess the reversibility of transitions.

-

-

Atmosphere: An inert nitrogen atmosphere is typically used to prevent oxidative degradation.

3.3. Data Acquisition and Analysis

The DSC instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature. The resulting thermogram will show endothermic peaks corresponding to phase transitions (energy absorbed by the sample) and exothermic peaks for crystallization events.

-

Onset Temperature (T_onset): The temperature at which the transition begins.

-

Peak Temperature (T_m): The temperature at the maximum heat flow of the transition, often reported as the transition or melting temperature.

-

Enthalpy of Transition (ΔH): The area under the transition peak, representing the energy required for the phase change.

Visualizations

4.1. Experimental Workflow for DSC Analysis

The following diagram illustrates the typical workflow for analyzing the thermal properties of this compound using DSC.

Caption: Workflow for DSC analysis of this compound.

4.2. Logical Relationship of Polymorphic Transitions

This diagram illustrates the expected relationship between the different polymorphic forms of a diacylglycerol like this compound upon heating. Less stable forms transition to more stable forms before the final melting.

Caption: Expected polymorphic transitions of this compound.

References

- 1. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and functional properties of diacylglycerols in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystallization and transformation of polymorphic forms of trioleoyl glycerol and 1,2-dioleoyl-3-rac-linoleoyl glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ucm.es [ucm.es]

The Pivotal Role of 1,2-Distearoyl-rac-glycerol in Biological Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Distearoyl-rac-glycerol (B72507) (DSG), a saturated diacylglycerol (DAG), is a critical lipid molecule that, despite its relatively low abundance, exerts profound influence over the structure and function of biological membranes.[1] Its roles extend from being a pivotal second messenger in intracellular signaling cascades to a significant modulator of the biophysical properties of the lipid bilayer. This technical guide provides an in-depth exploration of the multifaceted functions of DSG in biological membranes, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key cellular processes. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, biochemistry, and drug development who are investigating the intricate roles of lipid signaling and membrane dynamics.

The Influence of this compound on Membrane Biophysics

The incorporation of DSG into a phospholipid bilayer significantly alters its physical characteristics. As a molecule with a small polar headgroup and a large hydrophobic body composed of two saturated 18-carbon stearoyl chains, DSG induces a "condensing effect" on neighboring phospholipids.[2][3] This effect is driven by the tendency to shield the hydrophobic acyl chains of DSG from the aqueous environment, causing adjacent phospholipid headgroups to move closer to cover the exposed hydrophobic surface.[3]

Quantitative Effects on Membrane Properties

The impact of saturated diacylglycerols, such as a close analog dipalmitoyl-glycerol (di16:0DAG), on membrane properties has been quantified through molecular dynamics (MD) simulations. These simulations provide valuable insights into the molecular-level changes within the lipid bilayer.

| Membrane Property | Effect of Saturated Diacylglycerol | Quantitative Change (with 18.75% di16:0DAG in POPC bilayer) | Reference |

| Bilayer Thickness | Increase | Thicker than a pure POPC bilayer | [2][3] |

| Area per Lipid | Decrease | Smaller than a pure POPC bilayer | [2][3] |

| Acyl Chain Order | Increase | Higher order parameter compared to a pure POPC bilayer | [2][3] |

| Lateral Diffusion | Decrease | Slower diffusion of lipid molecules | [2][3] |

| Membrane Fluidity | Decrease | Less fluid membrane state | [4] |

| Membrane Curvature | Induces Negative Curvature | Promotes the transition from a lamellar to a hexagonal phase | [5] |

Note: The quantitative data presented is for 1,2-dipalmitoyl-glycerol (di16:0DAG), a saturated diacylglycerol with slightly shorter acyl chains (16 carbons) than this compound (18 carbons). The effects of DSG are expected to be similar in nature.

This compound in Cellular Signaling

DSG is a key second messenger in the phospholipase C (PLC) signaling pathway. The activation of various cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), leads to the activation of PLC.[6][7] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol.[6][7] While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, DSG remains in the membrane to activate its primary effector, Protein Kinase C (PKC).[6]

The PLC-DAG-PKC Signaling Pathway

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound

The high phase transition temperature (Tm) of DSG requires specific considerations during liposome (B1194612) preparation. The thin-film hydration method is commonly employed.[8]

Materials:

-

This compound (DSG)

-

Phosphatidylcholine (e.g., DSPC, DPPC)

-

Cholesterol (optional, for modulating membrane fluidity)

-

Chloroform/methanol solvent mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation: a. Dissolve DSG and other lipids in the chloroform/methanol mixture in a round-bottom flask.[9] b. Remove the organic solvent using a rotary evaporator with the water bath set to a temperature above the Tm of the lipid with the highest transition temperature (for DSG, this is around 68-74°C).[8] This will form a thin lipid film on the inner surface of the flask. c. Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: a. Heat the hydration buffer to a temperature above the highest Tm of the lipid mixture.[8] b. Add the heated buffer to the flask containing the lipid film. c. Agitate the flask by hand or on the rotary evaporator (without vacuum) for at least 1 hour, maintaining the temperature above the Tm.[8] This process forms multilamellar vesicles (MLVs).

-

Extrusion: a. To obtain unilamellar vesicles (LUVs) with a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[10] b. The extrusion process should also be performed at a temperature above the lipid Tm.[11] c. Repeat the extrusion process 10-20 times to ensure a homogenous liposome population.[11]

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay (Radioactive Method)

This protocol outlines a common method for measuring the kinase activity of PKC using a radioactive phosphate (B84403) donor.

Materials:

-

Purified PKC enzyme

-

Lipid activator solution (containing phosphatidylserine (B164497) and DSG)

-

PKC substrate peptide (e.g., QKRPSQRSKYL)

-

[γ-³²P]ATP

-

Assay dilution buffer

-

Inhibitor cocktail (optional)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare Lipid Activator: Sonicate the lipid activator solution (containing phosphatidylserine and DSG) on ice for at least one minute before use.

-

Reaction Setup (on ice): a. In a microcentrifuge tube, add 10 µl of the substrate cocktail. b. Add 10 µl of the inhibitor cocktail or assay dilution buffer. c. Add 10 µl of the sonicated lipid activator. d. Add 10 µl of the PKC enzyme preparation (e.g., 25-100 ng of purified enzyme).

-

Initiate Reaction: a. Start the reaction by adding 10 µl of the Mg²⁺/ATP cocktail containing [γ-³²P]ATP. b. Gently vortex the tube and incubate at 30°C for 10 minutes.

-

Stop Reaction and Spotting: a. Stop the reaction by spotting 25 µl of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.

-

Washing: a. Immediately place the P81 paper in a beaker of 0.75% phosphoric acid and wash with several changes of the acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: a. Place the washed P81 paper in a scintillation vial with scintillation fluid. b. Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the PKC activity.

Drug Development Applications

The critical role of the DSG-PKC signaling axis in various cellular processes, including cell proliferation and survival, makes it an attractive target for drug development, particularly in oncology.

Experimental Workflow for Screening PKC Inhibitors

The following workflow outlines a typical process for identifying and characterizing inhibitors of DSG-mediated PKC activation.

Conclusion

This compound is a deceptively simple lipid with a profound and complex role in the life of a cell. Its ability to act as a potent second messenger and to physically remodel the membrane underscores the intricate interplay between lipid composition, membrane biophysics, and cellular signaling. A thorough understanding of the functions of DSG, supported by robust experimental methodologies, is crucial for advancing our knowledge of fundamental cellular processes and for the rational design of novel therapeutics that target lipid-mediated signaling pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted world of diacylglycerol signaling and its implications in health and disease.

References

- 1. Structure and functional properties of diacylglycerols in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modification of Lipid Bilayer Structure by Diacylglycerol: A Comparative Study of Diacylglycerol and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modification of Lipid Bilayer Structure by Diacylglycerol: A Comparative Study of Diacylglycerol and Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electron spin resonance studies of lipid fluidity changes in membranes of an uncoupler-resistant mutant of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of acyl chain length and saturation of diacylglycerols and phosphatidylcholines on membrane monolayer curvature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Role of 1,2-Distearoyl-rac-glycerol in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Distearoyl-rac-glycerol (DSG) is a synthetic, saturated diacylglycerol (DAG) analog that serves as a valuable tool in the study of lipid signaling and membrane biophysics. Unlike endogenously produced signaling DAGs which typically contain unsaturated fatty acids, DSG possesses two saturated 18-carbon stearoyl chains. This structural feature significantly influences its biological activity, rendering it a weak activator of many canonical DAG-mediated signaling pathways. This technical guide provides an in-depth analysis of the role of this compound in cell signaling, with a focus on its interaction with key effector proteins. We present available quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate its application in research and drug development.

While this compound is a species of diacylglycerol (DAG), its fully saturated nature makes it a less potent activator of conventional protein kinase C (PKC) isoforms when compared to DAGs with unsaturated chains[1]. This characteristic, however, makes it a useful tool for controlled experimental setups[1].

Core Concepts in Diacylglycerol Signaling

Diacylglycerol is a critical second messenger that is produced at the cell membrane upon the hydrolysis of phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). Its main function is to recruit and activate a host of downstream effector proteins, thereby initiating a cascade of intracellular signaling events that regulate a wide array of cellular processes. The primary effectors of DAG signaling include:

-

Protein Kinase C (PKC) isoforms: A family of serine/threonine kinases that play pivotal roles in cell growth, differentiation, and apoptosis.

-

Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): Guanine nucleotide exchange factors (GEFs) that activate Ras small GTPases.

-

Chimaerins: A family of Rac GTPase-activating proteins (GAPs) that regulate cytoskeletal dynamics.

-

Munc13 proteins: Essential for the priming of synaptic vesicles for fusion and neurotransmitter release.

The binding of DAG to these effectors is typically mediated by a conserved C1 domain. The affinity of this interaction is influenced by the fatty acid composition of the DAG molecule, with unsaturated species generally exhibiting higher potency.

This compound and Protein Kinase C (PKC) Activation

Conventional and novel PKC isoforms are major targets of DAG. However, studies have indicated that saturated DAGs are less effective activators of PKC compared to their unsaturated counterparts. Specifically, 1,2-dioctanoyl-sn-glycerol, a saturated DAG with shorter acyl chains than DSG, has been shown to have a reduced affinity for PKCα[2]. This suggests that this compound is likely a very weak activator of conventional PKC isoforms.

Quantitative Data on Diacylglycerol-PKC Interaction

| Diacylglycerol Analog | PKC Isoform | Measurement | Value | Reference |

| 1,2-dioctanoyl-sn-glycerol (DOG) | C1B domain of PKCα (wt) | Kd | 0.23 ± 0.07 µM | [1] |

| 1,2-dioctanoyl-sn-glycerol (DOG) | C1B domain of PKCα (Y123W mutant) | Kd | 6.7 ± 16.4 nM | [1] |

| Phorbol 12,13-dibutyrate (PDBu) | Cytosolic PKC (various tissues) | Displacement of [3H]PDBu binding | Potent | [2] |

| 1,2-dioctanoyl-sn-glycerol | Cytosolic PKC (various tissues) | Displacement of [3H]PDBu binding | Reduced potency at PKCα | [2] |

Note: The table summarizes data for other diacylglycerol analogs to provide a framework for understanding potential interactions with this compound. The lack of specific data for DSG highlights a research gap.

Experimental Protocols

Mixed Micelle Assay for PKC Activity

This assay is a common method to assess the activation of PKC by lipid cofactors in a controlled, cell-free system.

Principle: The activity of purified PKC is measured in the presence of mixed micelles composed of a detergent (e.g., Triton X-100), a phospholipid (e.g., phosphatidylserine), and the diacylglycerol of interest (e.g., this compound). The phosphorylation of a specific substrate is then quantified.

Detailed Methodology:

-

Preparation of Mixed Micelles:

-

Prepare stock solutions of Triton X-100, phosphatidylserine (B164497) (PS), and this compound in an organic solvent (e.g., chloroform).

-

In a glass tube, mix the desired molar ratios of Triton X-100, PS, and this compound.

-

Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film.

-

Resuspend the lipid film in an appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.5) by vortexing or sonication to form mixed micelles.

-

-

Kinase Reaction:

-

Prepare a reaction mixture containing:

-

20 mM Tris-HCl, pH 7.5

-

10 mM MgCl2

-

0.5 mM CaCl2

-

10 µg/ml purified PKC

-

20 µM ATP (spiked with [γ-32P]ATP)

-

100 µM of a PKC substrate peptide (e.g., Ac-MBP(4-14))

-

The prepared mixed micelles containing this compound.

-

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for 10-20 minutes.

-

-

Termination and Quantification:

-

Stop the reaction by adding an equal volume of 75 mM H3PO4.

-

Spot a portion of the reaction mixture onto phosphocellulose paper (e.g., P81).

-

Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Workflow for Mixed Micelle PKC Assay

References

The Two Faces of a Key Lipid: A Technical Guide to the Racemic Nature of 1,2-Distearoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Distearoyl-rac-glycerol (B72507) (DSG) is a synthetic, high-purity diacylglycerol (DAG) that serves as a critical tool in lipid research and pharmaceutical development. Structurally, it consists of a glycerol (B35011) backbone with two saturated 18-carbon stearic acid chains esterified at the sn-1 and sn-2 positions.[1][2] The term "rac-" (racemic) is of central importance, indicating that DSG is an equal-parts mixture of two non-superimposable mirror-image molecules, or enantiomers: sn-1,2-Distearoyl-glycerol and sn-2,3-Distearoyl-glycerol.

This stereochemical complexity is not a mere chemical footnote; it has profound implications for the molecule's biological activity and physical behavior. Diacylglycerols are pivotal second messengers in cellular signaling, most notably as activators of Protein Kinase C (PKC) isozymes, which regulate a vast array of cellular processes.[3][4] Furthermore, lipids like DSG are fundamental building blocks in drug delivery systems, such as liposomes and lipid nanoparticles (LNPs), where their physical properties dictate the stability, rigidity, and release kinetics of the formulation.[1][2][5]

Because biological systems—particularly enzymes and receptors—are inherently chiral, they can interact differently with each enantiomer. One enantiomer may be a potent activator while the other is less active or even inhibitory. Therefore, understanding the properties of the racemate requires a deeper appreciation of its constituent parts. This guide provides an in-depth technical overview of the racemic nature of this compound, summarizing its physicochemical properties, biological significance, and the experimental protocols necessary for its study.

Data Presentation: Physicochemical Properties

The stereochemistry of a molecule can influence its crystal packing and intermolecular interactions, leading to different physical properties between the racemate and its pure enantiomers. Below is a summary of the known physicochemical data for this compound and its components.

| Property | This compound (Racemate) | sn-1,2-Distearoyl-glycerol (Enantiomer) | sn-2,3-Distearoyl-glycerol (Enantiomer) |

| CAS Number | 1323-83-7[5] | 10567-21-2 | 32655-15-3 |

| Molecular Formula | C₃₉H₇₆O₅[6] | C₃₉H₇₆O₅ | C₃₉H₇₆O₅ |

| Molecular Weight | 625.02 g/mol [6] | 625.02 g/mol | 625.02 g/mol |

| Melting Point | 72-74 °C[5][7] | Data not explicitly found, but expected to differ slightly from the racemate. | Data not explicitly found, but expected to be identical to the sn-1,2 enantiomer. |

| Appearance | Hard, waxy mass or white/off-white powder/flakes.[5][8] | Solid | Solid |

| Solubility | Practically insoluble in water; soluble in methylene (B1212753) chloride; partly soluble in hot ethanol.[5][8] | Soluble in organic solvents. | Soluble in organic solvents. |

| Storage Temperature | -20°C[5][6] | -20°C | -20°C |

Biological Activity and Signaling

The primary role of 1,2-diacylglycerols in signaling is the activation of Protein Kinase C (PKC) and other effectors like Protein Kinase D (PKD).[4] This process is initiated when extracellular stimuli lead to the hydrolysis of membrane phospholipids (B1166683) by Phospholipase C (PLC), generating membrane-bound DAG. The DAG, along with phosphatidylserine (B164497) and calcium ions, recruits PKC to the membrane and allosterically activates its kinase domain.

The stereochemistry of DAG is critical. The biologically active form generated from phospholipid hydrolysis is exclusively the sn-1,2-diacylglycerol enantiomer.[3] Consequently, enzymes that interact with DAG, such as DAG kinases (which phosphorylate DAG to phosphatidic acid) and PKC itself, often exhibit a strong preference for the sn-1,2-enantiomer.

The use of a racemic mixture like this compound in a biological assay means that only approximately 50% of the material (sn-1,2-enantiomer) is expected to be the primary activator of PKC. The sn-2,3-enantiomer may be inactive or could potentially act as a competitive inhibitor, although this is less studied. This underscores the importance of using stereochemically pure reagents for precise quantitative studies of enzyme kinetics and signaling pathways.

Mandatory Visualizations

Signaling Pathway

Caption: Canonical signaling pathway for Protein Kinase C (PKC) activation.

Experimental Workflow

Caption: Workflow for the chiral resolution of DAG enantiomers.

Experimental Protocols

Synthesis of this compound

A general method for synthesizing chiral 1,2-diacylglycerols can be adapted for the racemic mixture. A common approach involves the protection of the glycerol backbone, acylation, and subsequent deprotection.

Materials:

-

Allyl bromide

-

AD-mix (for dihydroxylation)

-

Stearoyl chloride (or stearic acid with a coupling agent)

-

Pyridine or other base

-

Ceric ammonium (B1175870) nitrate (B79036) (CAN)

-

Appropriate organic solvents (e.g., dichloromethane, hexane, ethyl acetate)

Protocol Outline: [11]

-

Protection: Start with a protected glycerol precursor. An efficient method starts from allyl bromide, which is converted to allyl 4-methoxyphenyl ether.[11]

-

Dihydroxylation: The allyl ether is dihydroxylated to yield a protected glycerol. Using a non-chiral catalyst or omitting the chiral ligand from a formulation like AD-mix will result in the racemic diol.

-

Diacylation: The two free hydroxyl groups of the protected glycerol are then esterified with stearic acid. This can be achieved using stearoyl chloride in the presence of a base like pyridine, or by using stearic acid with a coupling agent like DCC/DMAP.

-

Deprotection: The 4-methoxyphenyl protecting group is removed under mild conditions using ceric ammonium nitrate (CAN).[11] This step is performed carefully to avoid acyl migration, which can produce the undesired 1,3-distearoyl-glycerol isomer.

-

Purification: The final product is purified, typically by column chromatography on silica (B1680970) gel, to yield this compound.

Chiral Resolution of this compound Enantiomers

To study the individual enantiomers, the racemic mixture must be separated, or "resolved." This is typically achieved by chiral chromatography after derivatizing the free hydroxyl group.

Materials:

-

This compound

-

Derivatizing agent (e.g., 3,5-dinitrophenylurethane or 4-nitrophenyl isocyanate)[9]

-

Chiral HPLC column (e.g., N-(R)-1-(alpha-naphthyl)ethylaminocarbonyl-(S)-valine bonded to silica, or amylose-based columns)

-

HPLC system with UV detector

-

Mobile phase solvents (e.g., hexane, ethylene (B1197577) dichloride, ethanol)

Protocol Outline: [9]

-

Derivatization: The free hydroxyl group at the sn-3 position of the DAG is reacted with a chromophoric, achiral reagent like an isocyanate. This converts the enantiomers into diastereomers, which have different physical properties and can be separated on an achiral column, or it adds a UV-active tag that allows for separation on a chiral stationary phase.

-

Chromatographic Separation: The derivatized mixture is injected onto a chiral HPLC column.

-

Elution: An isocratic mobile phase, such as a mixture of hexane, ethylene dichloride, and ethanol, is used to elute the compounds. The separation is based on the differential interaction of the two enantiomeric derivatives with the chiral stationary phase.

-

Detection & Collection: A UV detector is used to monitor the elution of the separated derivatives. The two distinct peaks corresponding to the sn-1,2 and sn-2,3 enantiomers are collected separately. Typically, the sn-1,2-enantiomer elutes before the sn-2,3-enantiomer.

-

Verification: The purity and identity of the collected fractions should be confirmed using mass spectrometry and NMR.

Protein Kinase C (PKC) Activity Assay

This protocol provides a general framework for measuring PKC activation in vitro using a fluorescent-based assay.

Materials:

-

Recombinant PKC isozyme (e.g., PKCα)

-

PKC substrate peptide (e.g., a peptide containing the R-X-X-S/T motif)

-

ATP

-

Assay Buffer (containing MgCl₂, DTT, etc.)

-

Activator solution: Phosphatidylserine (PS) and this compound (or pure enantiomers) prepared in lipid vesicles or mixed micelles.

-

Quenching solution (e.g., EDTA)

-

Detection reagents (e.g., a phosphoserine/threonine-specific antibody conjugated to a fluorophore for a fluorescence polarization assay).[12]

-

Microplate reader capable of fluorescence detection.

-

Prepare Lipid Vesicles: Prepare lipid vesicles containing phosphatidylserine (PS) and the diacylglycerol to be tested (e.g., this compound). This is typically done by drying the lipids from an organic solvent, rehydrating them in buffer, and sonicating or extruding to form small unilamellar vesicles.

-

Set up Kinase Reaction: In a microplate well, combine the assay buffer, PKC enzyme, substrate peptide, and the prepared lipid vesicles.

-

Initiate Reaction: Add ATP to each well to start the phosphorylation reaction. Include control wells: a "no enzyme" control and a "no activator" control.

-

Incubate: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a set period (e.g., 30-90 minutes).

-

Stop Reaction: Add a quenching solution, such as EDTA, to chelate the Mg²⁺ and stop the enzymatic reaction.

-

Detect Phosphorylation: Add the detection reagents. In a fluorescence polarization (FP) assay, this involves adding a fluorescently labeled antibody that specifically binds to the phosphorylated substrate. The binding of the large antibody to the small peptide causes a change in the polarization of the emitted fluorescence.

-

Read Plate: Measure the fluorescence polarization in a suitable plate reader. The increase in FP is proportional to the amount of phosphorylated substrate, and thus to the PKC activity.

-

Data Analysis: Quantify the kinase activity by comparing the signal from the test samples to the controls.

Conclusion

This compound is a valuable research tool, but its racemic nature demands careful consideration. The biological activity, particularly in cell signaling, is predominantly driven by the sn-1,2-enantiomer, meaning that approximately half of the racemic mixture may be inactive in these contexts. For researchers in drug development, the stereochemistry can impact the physical properties of lipid-based formulations, affecting stability and performance. Therefore, for precise, quantitative studies of signaling pathways or for the development of highly controlled drug delivery systems, the use of stereochemically pure sn-1,2-Distearoyl-glycerol is often necessary. The protocols and data provided in this guide offer a foundational understanding for professionals working with this important lipid, enabling more informed experimental design and data interpretation.

References

- 1. 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt) | 200880-42-8 [chemicalbook.com]

- 2. This compound | High-Purity Lipid [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. 1,2-DISTEAROYL-SN-GLYCEROL | 10567-21-2 [m.chemicalbook.com]

- 6. This compound | CAS#:1188-58-5 | Chemsrc [chemsrc.com]

- 7. This compound | 1323-83-7 [chemicalbook.com]

- 8. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements [mdpi.com]

- 10. Activation of protein kinase C alpha by lipid mixtures containing different proportions of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

1,2-Distearoyl-rac-glycerol as a precursor for lipid synthesis.

An In-depth Technical Guide to 1,2-Distearoyl-rac-glycerol (B72507) as a Precursor for Lipid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a high-purity, synthetic racemic diacylglycerol (DAG) composed of a glycerol (B35011) backbone with two stearic acid (C18:0) chains esterified at the sn-1 and sn-2 positions.[1] As a key intermediate in lipid metabolism, it stands at a critical metabolic crossroads, serving as a direct precursor for the synthesis of both energy-storage lipids (triacylglycerols) and structural lipids (phospholipids).[1][2] Its well-defined structure, featuring long, fully saturated acyl chains, makes it an invaluable tool in lipid research and pharmaceutical development. These chains confer a high phase transition temperature, which promotes the formation of rigid, well-ordered lipid bilayers.[1] This property is extensively utilized in the study of membrane dynamics and in the fabrication of tailored liposomal and lipid nanoparticle (LNP) drug delivery systems.[1][3][4]

Physicochemical Properties and Specifications

The physical and chemical characteristics of this compound are critical for its application in experimental settings. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₃₉H₇₆O₅ | [5] |

| Molecular Weight | 625.02 g/mol | [5] |

| CAS Number | 1188-58-5 / 51063-97-9 | [4][5][6][7] |

| Appearance | Crystalline solid | [8] |

| Purity | ≥99% | [5] |

| Solubility | Practically insoluble in water; soluble in methylene (B1212753) chloride; partly soluble in hot ethanol (B145695) (96%). | [3] |

| Storage Temperature | Recommended storage at -20°C for long-term stability. | [9][10] |

Core Role in Lipid Biosynthesis

This compound, as a diacylglycerol, is a central intermediate in the de novo synthesis of neutral lipids and phospholipids (B1166683). The metabolic pathways governing its production and consumption are tightly regulated to maintain cellular lipid homeostasis.[1]

Synthesis of Triacylglycerols (Storage Lipids)

One of the primary metabolic fates of this compound is its conversion to triacylglycerol (TAG).[1] This reaction is the final step in the main pathway for TAG synthesis and is catalyzed by the enzyme acyl-CoA:diacylglycerol acyltransferase (DGAT). DGAT esterifies a third fatty acid (from an acyl-CoA donor) to the free hydroxyl group at the sn-3 position of the DAG backbone.[11][12]

Synthesis of Phospholipids (Structural Lipids)

Alternatively, this compound serves as a precursor for the synthesis of major membrane phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). This pathway begins with the dephosphorylation of phosphatidic acid (PA) by the enzyme phosphatidic acid phosphatase (PAP), also known as lipin, to yield DAG.[1][13] The DAG is then converted to PC or PE through the addition of a phosphocholine (B91661) or phosphoethanolamine headgroup, respectively.[13] Furthermore, DAG can be phosphorylated by diacylglycerol kinases (DGKs) to regenerate phosphatidic acid, which itself is a precursor for other phospholipids like phosphatidylinositol (PI) and phosphatidylglycerol (PG).[13][14][15]

Involvement in Cellular Signaling

Beyond its structural and metabolic roles, diacylglycerol is a critical second messenger in a multitude of cellular signaling cascades.[2] The generation of DAG in cellular membranes, often through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), triggers the recruitment and activation of various downstream effector proteins.[16][17]

Key signaling pathways activated by DAG include:

-

Protein Kinase C (PKC) Pathway : DAG is a classic activator of conventional and novel PKC isoforms.[18][19] Upon binding DAG, these kinases translocate to the membrane, where they are activated to phosphorylate a wide array of substrate proteins, thereby regulating processes such as gene transcription, cell growth, and vesicle secretion.[18][20] While this compound's saturated nature makes it a less potent activator of some PKC isoforms compared to unsaturated DAGs, this property allows for controlled experimental investigation of PKC-dependent processes.[1]

-

Protein Kinase D (PKD) Pathway : PKDs are another family of serine/threonine kinases that are activated by DAG.[20] DAG recruits PKD to the membrane, leading to its phosphorylation and activation by PKC, which in turn regulates processes like vesicle trafficking and cell motility.[20]

-

Other DAG Effectors : DAG also activates other signaling proteins, including Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and Munc13s, expanding its regulatory influence to cytoskeletal dynamics and neurotransmitter release.[16][17][19]

The termination of DAG-mediated signaling is primarily accomplished by Diacylglycerol Kinases (DGKs) , which phosphorylate DAG to produce phosphatidic acid (PA).[14][15] This conversion not only attenuates the signal by consuming DAG but also generates PA, another important lipid second messenger.[15]

Experimental Protocols and Methodologies

This compound is a foundational substrate for the chemical and enzymatic synthesis of more complex lipids. The protocols generally involve acylation or phosphorylation at the available sn-3 hydroxyl group.

Generalized Protocol for Phospholipid Synthesis

The following outlines a generalized workflow for the synthesis of a phospholipid, such as 1,2-distearoyl-glycero-3-phosphate (phosphatidic acid), from this compound. This protocol is based on common phosphorylation methods used for similar diacylglycerols.[21]

1. Preparation of Reactant:

- Thoroughly dry a round bottom flask and magnetic stir bar in an oven (e.g., 115°C) overnight and cool under an inert atmosphere (e.g., dry N₂ or Argon).

- Add this compound (1 equivalent) to the cooled flask.

- Seal the flask and exchange the atmosphere by alternating between vacuum and inert gas three times.

- Add an appropriate anhydrous solvent (e.g., benzene, toluene, or dichloromethane) via syringe to dissolve the lipid.[21]

2. Phosphorylation Reaction:

- Cool the reaction mixture in an ice bath with stirring for approximately 10 minutes.

- Slowly add a phosphorylating agent (e.g., phosphorus oxychloride) followed by a base (e.g., pyridine (B92270) or triethylamine) to the cooled solution. The reaction proceeds to form a dichlorophosphate (B8581778) intermediate.

- For the synthesis of other phospholipids, this intermediate can be further reacted with the desired headgroup alcohol (e.g., choline (B1196258) or protected glycerol).

3. Quenching and Extraction:

- After the reaction is complete (monitored by Thin Layer Chromatography, TLC), quench the reaction by slowly adding a cooled aqueous solution (e.g., saturated sodium bicarbonate).

- Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction using an organic solvent (e.g., chloroform (B151607) or dichloromethane).

- Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) and brine.

- Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

4. Purification and Analysis:

- Purify the crude product using column chromatography (e.g., silica (B1680970) gel) with an appropriate solvent gradient (e.g., chloroform/methanol).[22]

- Analyze the final product to confirm its identity and purity using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) for fatty acid composition, and Mass Spectrometry (MS).[9][23]

// Nodes

start [label="Start: this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

dissolve [label="1. Dissolve in\nAnhydrous Solvent\n(under Inert Atmosphere)", fillcolor="#FFFFFF"];

react [label="2. Phosphorylation Reaction\n(e.g., with POCl₃/Pyridine at 0°C)", fillcolor="#FBBC05"];

quench [label="3. Reaction Quenching\n& Liquid-Liquid Extraction", fillcolor="#FFFFFF"];

purify [label="4. Purification\n(Silica Gel Chromatography)", fillcolor="#FFFFFF"];

analyze [label="5. Analysis\n(HPLC, MS, GC)", fillcolor="#FFFFFF"];

end [label="End: Purified Phospholipid\n(e.g., Phosphatidic Acid)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

start -> dissolve;

dissolve -> react;

react -> quench;

quench -> purify;

purify -> analyze;

analyze -> end;

}

Applications in Research and Drug Development

The unique properties of this compound and its derivatives make them highly useful in various applications.

-

Lipid Nanoparticle (LNP) and Liposome Formulation : Derivatives such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and 1,2-distearoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DSPG) are crucial components in LNP formulations for drug delivery, including their use in mRNA vaccines.[1][23][24] The saturated stearoyl chains contribute to the formation of stable, rigid nanoparticles that protect the encapsulated therapeutic agent (e.g., mRNA, siRNA, or small molecule drugs).[1][25]

-

Membrane Biophysics : It is used to create artificial membranes and lipid bilayers to study fundamental properties like membrane permeability, fusion, and lipid-protein interactions.[1]

-

Metabolic Research : As a well-defined DAG species, it serves as a reliable standard for mass spectrometry and chromatographic studies in the fields of lipidomics and metabolic pathway analysis.[1]

-

Enzyme Assays : It can be used as a substrate in in vitro assays for enzymes involved in lipid metabolism, such as monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT).[26]

References

- 1. This compound | High-Purity Lipid [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound | 1323-83-7 [chemicalbook.com]

- 4. This compound | 1188-58-5 [chemicalbook.com]

- 5. This compound =99 51063-97-9 [sigmaaldrich.com]

- 6. This compound | CAS#:1188-58-5 | Chemsrc [chemsrc.com]

- 7. usbio.net [usbio.net]

- 8. 1,2-Distearoyl-rac-glycero-3-PG (sodium salt) | CAS 124011-52-5 | Cayman Chemical | Biomol.com [biomol.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. aocs.org [aocs.org]

- 14. Diacylglycerol kinase control of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. um.es [um.es]

- 17. Diacylglycerol signaling pathway | PPTX [slideshare.net]

- 18. pnas.org [pnas.org]

- 19. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocol for building synthetic protocell membranes that sense redox using synthetic phospholipids and natural lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. 1,2-Distearoyl-sn-glycero-3-phosphocholine [doi.usp.org]

- 24. 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt) | 200880-42-8 [chemicalbook.com]

- 25. This compound-3-methoxypolyethylene Glycol[mPEG-DSG] CAS: 308805-39-2 Manufacturer | Sinopeg.com [sinopeg.com]

- 26. This compound | 51063-97-9 [chemicalbook.com]

1,2-Distearoyl-rac-glycerol CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Distearoyl-rac-glycerol, a key diacylglycerol in cellular signaling and a versatile component in pharmaceutical formulations. This document details its chemical and physical properties, synthesis, role in signal transduction, and relevant experimental protocols.

Core Compound Identification

This compound is a diacylglycerol molecule in which two stearic acid chains are esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone. The rac designation indicates a racemic mixture of the stereoisomers.

| Identifier | Value |

| CAS Number | 1188-58-5, 51063-97-9 |

| Molecular Formula | C₃₉H₇₆O₅ |

| Molecular Weight | 625.02 g/mol |

Physicochemical Properties

This compound is a white, crystalline powder at room temperature. Its physical and chemical characteristics are summarized in the table below.

| Property | Value |

| Melting Point | 68-74 °C |

| Solubility | - Practically insoluble in water. - Soluble in methylene (B1212753) chloride. - Partially soluble in hot ethanol (B145695) (96%). |

| Appearance | White crystalline powder |

| Storage Temperature | -20°C |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. A general workflow for its synthesis is outlined below.

Caption: A simplified workflow for the chemical synthesis of this compound.

Role in Signal Transduction: The Diacylglycerol (DAG) Pathway

1,2-Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways. A primary role of this compound is the activation of Protein Kinase C (PKC).

Upon stimulation of a cell surface receptor, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). DAG remains in the plasma membrane and recruits PKC, leading to its activation and the subsequent phosphorylation of downstream target proteins. This cascade regulates numerous cellular processes, including cell growth, differentiation, and apoptosis.

Caption: Activation of Protein Kinase C by 1,2-Diacylglycerol.

Metabolic Fate of this compound

This compound is a key intermediate in lipid metabolism. It can be further metabolized into triacylglycerols for energy storage or converted into other phospholipids (B1166683) for membrane synthesis. The primary metabolic pathways are phosphorylation by diacylglycerol kinase (DGK) to form phosphatidic acid, or acylation by diacylglycerol acyltransferase (DGAT) to produce triacylglycerol.

Caption: The main metabolic routes for this compound.

Experimental Protocols

Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method for measuring PKC activity using this compound as an activator.

Materials:

-

This compound

-

PKC enzyme

-

ATP (containing γ-³²P-ATP)

-

PKC substrate peptide

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

-

Stop solution (e.g., 75 mM H₃PO₄)

-

Phosphocellulose paper

-

Scintillation counter

Methodology:

-

Lipid Vesicle Preparation:

-

Co-solubilize this compound and phosphatidylserine in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in assay buffer and sonicate to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate peptide, and PKC enzyme.

-

Initiate the reaction by adding ATP (spiked with γ-³²P-ATP).

-

Incubate at 30°C for a specified time (e.g., 10-20 minutes).

-

-

Stopping the Reaction and Measuring Activity:

-

Terminate the reaction by adding the stop solution.

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated γ-³²P-ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

-

Preparation of Liposomes using Thin-Film Hydration and Extrusion

This protocol describes the preparation of liposomes incorporating this compound.

Materials:

-

This compound

-

Other lipids as required (e.g., DSPC, cholesterol)

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Rotary evaporator

-

Liposome (B1194612) extruder with polycarbonate membranes of desired pore size

Methodology:

-

Thin-Film Formation:

-

Dissolve this compound and other lipids in the organic solvent in a round-bottom flask.

-

Attach the flask to a rotary evaporator and rotate in a water bath set above the lipid transition temperature to evaporate the solvent, leaving a thin lipid film on the flask wall.

-

-

Hydration:

-

Add the hydration buffer to the flask containing the lipid film.

-

Hydrate the film by gentle rotation, forming multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Load the MLV suspension into a gas-tight syringe.

-

Assemble the liposome extruder with the desired polycarbonate membrane.

-

Extrude the lipid suspension through the membrane multiple times to form unilamellar vesicles (LUVs) of a defined size.

-

-

Characterization:

-

The resulting liposomes can be characterized for size, zeta potential, and encapsulation efficiency using appropriate analytical techniques.

-

A Technical Guide to 1,2-Distearoyl-rac-glycerol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-Distearoyl-rac-glycerol, a critical diacylglycerol (DAG) analog for scientific research. This document details its commercial sources, purity specifications, and key experimental applications, including its role in signal transduction and as a component in lipid-based formulation studies.

Commercial Sources and Purity of this compound

This compound is commercially available from a variety of reputable suppliers, catering to the needs of the research community. The purity of this compound is a critical factor for experimental reproducibility and is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Catalog Number (Example) | Purity Specification | Analytical Method(s) |

| Sigma-Aldrich | D51063 | ≥99% | NMR, HPLC |

| Cayman Chemical | 10008462 | ≥98% | TLC, GC |

| Santa Cruz Biotechnology | sc-205466 | ≥99% | Not specified |

| Avanti Polar Lipids | 800818P | >99% | TLC, GC |

| MedChemExpress | HY-W127494 | >98% | Not specified |

| INDOFINE Chemical Company | BIO-599 | >97% | NMR |

Analytical Methodologies for Purity Determination